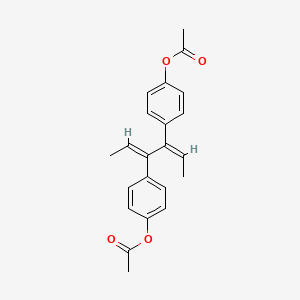

3,4-Bis(4-acetoxyphenyl)-2,4-hexadiene

Description

Historical Trajectory of Dienestrol (B18971) Diacetate in Scientific Inquiry

Historically, dienestrol diacetate and related synthetic estrogens were investigated for their estrogenic activities. ontosight.ai Research in the mid-20th century explored the effects of synthetic estrogens, including dienestrol diacetate, in animal models. For instance, studies in the 1960s examined the effects of dienestrol diacetate in turkeys, noting impacts on weight gain and the occurrence of aortic ruptures at high levels. doi.org Earlier research in the 1940s investigated the quantitative recovery of synthetic estrogens, such as dienestrol diacetate, from the tissues of birds, providing insights into their distribution. oup.com These historical studies contributed to the understanding of the biological activities and pharmacokinetic profiles of synthetic estrogens.

Dienestrol Diacetate as a Research Reagent and Biochemical Probe

In contemporary biochemical research, dienestrol diacetate serves as a reagent, particularly in studies exploring the mechanisms of estrogen action and receptor interactions. chemimpex.com Its ability to modulate gene expression makes it a valuable compound for scientists investigating hormonal pathways. chemimpex.com Researchers utilize it to study the effects of estrogen on cellular processes, contributing to the understanding of hormonal regulation and its implications in various biological contexts. chemimpex.com Dienestrol diacetate is also used in in silico tools and virtual screening methods aimed at identifying ligand-target interactions and predicting bioactivity profiles. nih.gov

Structural Relationship to Diethylstilbestrol (B1670540) and Other Stilbenes in Research Context

Dienestrol diacetate is classified as a stilbene (B7821643), a class of non-flavonoid polyphenolic compounds characterized by a C6-C2-C6 skeleton with two benzene (B151609) rings linked by an ethylene (B1197577) bridge. drugbank.commdpi.com It is a derivative and ester of dienestrol, which is also a synthetic non-steroidal estrogen. wikipedia.orgnih.gov Dienestrol diacetate shares a structural relationship with diethylstilbestrol (DES), another well-known synthetic nonsteroidal estrogen of the stilbestrol group. wikipedia.org This structural similarity has made dienestrol diacetate relevant in comparative research studying the structure-activity relationships of stilbene-based estrogens. Studies involving Diels-Alder reactions of dienestrol and its diacetate have been conducted to synthesize related stilbenediols, contributing to the understanding of their chemical properties and potential for photocyclization. osti.gov Research comparing the effects of different stilbene derivatives, including diethylstilbestrol and dienestrol diacetate, in animal models has provided insights into how subtle structural variations can influence biological outcomes. doi.org

Chemical and Physical Properties of Dienestrol Diacetate

| Property | Value | Source |

| CAS Number | 84-19-5, 24705-61-1 | wikipedia.orgdrugbank.comnih.govscbt.com |

| Molecular Formula | C₂₂H₂₂O₄ | wikipedia.orgchemimpex.comnih.govscbt.com |

| Molecular Weight | 350.41 g/mol | chemimpex.comnih.govscbt.com |

| Appearance | White to light yellow powder to crystal | chemimpex.com |

| Melting Point | 119 - 123 °C | chemimpex.com |

| PubChem CID | 6767 (for 84-19-5), 24884313, 5805243 | wikipedia.orgchemimpex.comnih.govnih.govalchetron.com |

| IUPAC Name | [4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate (B1210297) or 4-[(2E,4E)-4-[4-(acetyloxy)phenyl]hexa-2,4-dien-3-yl]phenyl acetate | wikipedia.orgdrugbank.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[4-[4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLLGDVBTLPARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057840 | |

| Record name | Dienestrol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-19-5 | |

| Record name | Phenol, 4,4′-(1,2-diethylidene-1,2-ethanediyl)bis-, 1,1′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienestrol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dienestrol di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Dienestrol (B18971) Diacetate

Dienestrol diacetate is synthesized from its parent compound, dienestrol, through acetylation. ontosight.ai Dienestrol itself is an olefinic compound, specifically hexa-2,4-diene substituted by 4-hydroxyphenyl groups at positions 3 and 4. nih.gov The synthesis of dienestrol diacetate typically involves organic synthesis techniques to prepare dienestrol, followed by the esterification of the hydroxyl groups with acetic anhydride (B1165640) or acetyl chloride. While specific detailed protocols for the industrial synthesis of dienestrol diacetate are not widely available in the immediate search results, the general approach involves the acetylation of the phenolic hydroxyls of dienestrol.

Studies on Dienestrol Diacetate as a Key Intermediate in Chemical Synthesis

Research indicates that dienestrol and its derivatives, including dienestrol diacetate, can serve as starting materials or intermediates in the synthesis of other compounds. For instance, Diels-Alder cycloaddition reactions involving dienestrol or its diacetate with various dienophiles have been explored. osti.gov These reactions yielded adducts that are 4,4'-stilbenediols with a cis configuration. osti.gov Such adducts are considered suitable for studying photochemical conversions of stilbene-like molecules. osti.gov This highlights the potential of dienestrol diacetate as a building block in the synthesis of complex cyclic structures.

Furthermore, dienestrol diacetate has been mentioned as a key intermediate in synthesizing various pharmaceuticals, particularly in oncology, where it aids in formulating anti-cancer drugs. chemimpex.com

Exploration of Chemical Modifications and Analogues for Research Purposes

Chemical modifications and the study of analogues of dienestrol diacetate are pursued for research purposes to understand the relationship between chemical structure and biological activity, particularly concerning estrogenic properties and interactions with estrogen receptors. Dienestrol diacetate itself is a derivative of dienestrol, formed by the acetylation of the hydroxyl groups. ontosight.aitargetmol.com This modification influences its properties and interactions compared to the parent compound.

Studies have investigated the effects of synthetic estrogens like dienestrol diacetate in various biological systems. For example, research in poultry has explored the effects of dienestrol diacetate supplementation on growth characteristics, though results have sometimes been contradictory. researchgate.netscialert.net

The exploration of analogues often involves altering the structure of dienestrol diacetate to investigate changes in binding affinity to estrogen receptors or to explore alternative biological activities. While specific detailed studies on the synthesis and properties of numerous dienestrol diacetate analogues were not extensively detailed in the search results, the existence of related compounds like isodienestrol diacetate (beta-dienestrol diacetate), a synthetic estrogenic compound and a diacetate ester of isodienestrol, indicates ongoing research into structural variations and their effects. ontosight.ai These explorations contribute to a broader understanding of synthetic estrogens and their potential applications or roles in biological pathways.

Research also utilizes dienestrol diacetate in studies exploring the mechanisms of estrogen action and receptor interactions, as its ability to modulate gene expression makes it valuable for investigating hormonal pathways. chemimpex.com

Molecular and Cellular Mechanisms of Action

Estrogen Receptor Binding and Activation Studies

The biological activity of dienestrol (B18971) is initiated by its binding to and activation of specific intracellular proteins known as estrogen receptors (ERs). Like other estrogens, dienestrol passively diffuses into target cells, where it interacts with these receptors. There are two primary subtypes of the estrogen receptor, ERα and ERβ, and dienestrol exhibits a high binding affinity for both.

Research indicates that dienestrol binds to Estrogen Receptor Alpha (ERα) with high affinity. One study demonstrated that dienestrol has approximately 223% of the binding affinity of estradiol (B170435) for ERα. This potent binding capacity underscores its significant estrogenic activity at the cellular level.

Dienestrol shows an even greater affinity for Estrogen Receptor Beta (ERβ) compared to ERα. The same research that established its ERα affinity found that dienestrol possesses approximately 404% of the binding affinity of estradiol for ERβ. This differential affinity for the two receptor subtypes may contribute to a unique profile of gene regulation and physiological effects.

Relative Binding Affinity of Dienestrol to Estrogen Receptors

| Compound | Receptor Subtype | Relative Binding Affinity (%) Compared to Estradiol | Reference |

|---|---|---|---|

| Dienestrol | Estrogen Receptor Alpha (ERα) | 223% | |

| Dienestrol | Estrogen Receptor Beta (ERβ) | 404% |

The binding of an agonist ligand like dienestrol to the ligand-binding domain of an estrogen receptor induces a critical conformational change in the receptor protein. Upon binding, the receptor undergoes a structural rearrangement, which is essential for its subsequent actions. This change facilitates the dissociation of heat shock proteins, receptor dimerization, and the formation of a transcriptionally active complex.

Specifically, for ERα, agonist binding is known to induce a "mouse trap" mechanism, where Helix 12 of the receptor folds over the ligand-binding pocket. This agonist-induced conformation creates a specific surface that is recognized by and allows for the binding of coactivator proteins. While molecular dynamics simulations have extensively detailed this process for estradiol, specific crystallographic or detailed simulation studies on the conformational changes induced by dienestrol are not widely available. However, as a potent estrogen agonist, dienestrol is presumed to induce a similar transcriptionally active conformation.

Influence on Intracellular Signaling Pathways (e.g., G Protein-Coupled Receptors, Non-Genomic Effects)

In addition to the genomic effects that involve gene transcription, some estrogens can elicit rapid, non-genomic effects. These actions are mediated by membrane-associated estrogen receptors, including a G protein-coupled receptor known as GPER (GPR30). Activation of these pathways can trigger rapid intracellular signaling cascades, such as the mobilization of intracellular calcium or the activation of MAP kinase pathways. However, based on available scientific literature, specific studies detailing the influence of dienestrol diacetate or dienestrol on G protein-coupled receptors or other non-genomic signaling pathways have not been documented.

Investigations into Hepatic Protein Synthesis Modulation (e.g., Sex Hormone-Binding Globulin, Thyroid-Binding Globulin)

Estrogens are known to have a significant impact on the synthesis of various proteins in the liver. Dienestrol, through its estrogenic activity, can increase the hepatic production of several serum proteins. These include Sex Hormone-Binding Globulin (SHBG) and Thyroid-Binding Globulin (TBG). An increase in circulating SHBG can affect the bioavailability of sex steroids, while an increase in TBG leads to higher levels of total circulating thyroid hormone. These effects are part of the broader physiological impact of systemic estrogen administration.

Effects on Hypothalamic-Pituitary Axis Regulation (e.g., Follicle-Stimulating Hormone, Gonadotropin-Releasing Hormone)

Dienestrol diacetate, as an estrogenic compound, plays a significant role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus and the pituitary gland are key target tissues for estrogens. drugbank.com The mechanism involves a negative feedback loop that modulates the secretion of key reproductive hormones.

Estrogens act on the hypothalamus to reduce the release of gonadotropin-releasing hormone (GnRH). nih.gov This, in turn, leads to a decreased secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone, from the anterior pituitary. drugbank.comnih.gov Specifically, estrogens suppress the release of FSH from the pituitary gland. drugbank.com When an estrogen is combined with a progestin, the suppressive effect on the hypothalamic-pituitary system is enhanced, leading to a further decrease in GnRH secretion. drugbank.compharmacompass.com

Research on related synthetic estrogens in animal models has provided further insights. For instance, a study in rats using diethylstilbestrol (B1670540) (DES) and its metabolite, dienestrol (E,E-DIES), investigated their effects on hormone levels. The study found that DES significantly increased serum prolactin concentrations, while E,E-DIES and another stereoisomer (Z,Z-DIES) led to a marked reduction in prolactin levels compared to the DES-treated group. nih.gov These findings underscore the complex influence of synthetic estrogens on the pituitary's hormonal output.

| Hormone | Effect of Estrogenic Compounds (like Dienestrol) | Source |

| Gonadotropin-Releasing Hormone (GnRH) | Decreased secretion from the hypothalamus | nih.govpharmacompass.com |

| Follicle-Stimulating Hormone (FSH) | Suppressed release from the anterior pituitary | drugbank.com |

| Luteinizing Hormone (LH) | Reduced release from the pituitary | nih.gov |

| Prolactin | Significantly increased by DES; markedly reduced by dienestrol isomers (E,E-DIES and Z,Z-DIES) in a rat study | nih.gov |

In Vitro Cellular System Studies (e.g., Renal Tubular Cells, Cell Outgrowth Assays)

The cellular effects of dienestrol have been examined in in vitro systems, providing specific insights into its action at the cellular level. One area of investigation has been its effect on renal cells.

In a specific in vitro study, renal tubular cells were cultured on a PF-HR-9 basement membrane in a serum-free, chemically defined environment. ncats.io These cells were exposed to dienestrol, which was administered as a solution in ethanol (B145695). The primary endpoint of this research was to assess the impact of estrogens and nonestrogenic hormones on cell proliferation using a cell outgrowth assay. ncats.io The effect on cell outgrowth was systematically measured at multiple time points: 5, 7, 11, and 14 days. ncats.io This type of assay is crucial for understanding how a compound directly influences cell growth and viability in a controlled setting, independent of systemic physiological effects.

| Study Parameter | Description | Source |

| Cell Type | Renal Tubular Cells | ncats.io |

| Culture Conditions | Grown on PF-HR-9 basement membrane; serum-free, chemically defined medium | ncats.io |

| Test Compound | Dienestrol (in an ethanol solution) | ncats.io |

| Assay Type | Cell Outgrowth Assay | ncats.io |

| Measurement Intervals | 5, 7, 11, and 14 days | ncats.io |

Biological Effects and Investigations in Non Human Organismal Models

Studies on Reproductive System Modulations in Animal Models (e.g., mink, rats)

Investigations have explored the impact of dienestrol (B18971) diacetate on the reproductive systems of animal models, including mink and rats. Feeding dienestrol diacetate to female mink at specific concentrations has been shown to significantly decrease the number of females whelping. For instance, a study indicated that 10 µg of dienestrol diacetate per mink per day significantly reduced the number of females whelping, with a higher dose of 20 µg per day also showing a similar effect. researchgate.net

Studies in rats have also examined the effects of estrogenic compounds, including those related to dienestrol diacetate, on reproductive function. For example, research on the uterotropic activity of DDT in rats and mink provides a comparative context for understanding how different compounds can influence the reproductive tract in these species. nih.gov While the direct effects of dienestrol diacetate on rat reproductive modulation were not explicitly detailed in the search results beyond general estrogenic activity, the known estrogenic nature of the compound and its relation to DES, which has documented reproductive effects in rodents, suggest a potential for influence on the reproductive system in rats. iiab.mewikipedia.org

Research on Growth, Metabolism, and Body Composition in Avian Models (e.g., chickens, turkeys)

Dienestrol diacetate has been studied for its effects on growth, metabolism, and body composition in avian species, notably chickens and turkeys. It has been established that synthetic estrogenic compounds like diethylstilbestrol (B1670540) and dienestrol diacetate can lead to increased weight gains and fat deposition when administered to chickens or turkeys. researchgate.net This improvement in fat deposition has been corroborated by numerous studies. researchgate.net

Research has yielded some conflicting results regarding the specific effects of dienestrol diacetate on growth rate and feed efficiency in broilers. One study found that adding dienestrol diacetate to the feed during the final three weeks of the growing period increased the body weights and abdominal fat deposits of nine-week-old broilers, but did not affect feed efficiency, fleshing, or finish. researchgate.net Another study observed no differences in weight gains in broilers fed dienestrol diacetate from five to eight weeks of age, although trends suggested some potential benefit. researchgate.net Feed conversion was found to be poorer in birds fed the estrogen during this period, despite an increase in fat deposition. researchgate.net

In Leghorn type hens, feeding dienestrol diacetate at a concentration of 352 mg/kg of diet from 16 to 20 weeks of age delayed the onset of egg production by approximately three weeks. nih.gov This dietary treatment also resulted in increased body weights at 30 and 46 weeks in one experiment. nih.gov Hens receiving the estrogen laid significantly heavier, but fewer, eggs during most of the production year compared to those not fed the estrogenic compound. nih.gov

Studies in turkeys have also investigated the effects of dienestrol diacetate. One trial indicated that dienestrol diacetate improved growth and showed a favorable response in the finish of Small-type White turkeys at 16 weeks of age. researchgate.net

Here is a summary of some findings in avian models:

| Avian Model | Outcome Measured | Effect of Dienestrol Diacetate | Source |

| Chickens | Increased weight gains | Observed | researchgate.net |

| Chickens | Increased fat deposition | Observed | researchgate.net |

| Broilers | Body weights (last 3 weeks) | Increased | researchgate.net |

| Broilers | Abdominal fat deposits (last 3 weeks) | Increased | researchgate.net |

| Broilers | Feed efficiency (last 3 weeks) | Unaffected | researchgate.net |

| Broilers | Fleshing and finish (last 3 weeks) | Unaffected | researchgate.net |

| Broilers | Weight gains (5-8 weeks) | No differences, but trends suggested some benefit | researchgate.net |

| Broilers | Feed conversion (5-8 weeks) | Poorer | researchgate.net |

| Broilers | Fat deposition (5-8 weeks) | Increased | researchgate.net |

| Leghorn Hens | Onset of egg production | Delayed (approx. 3 weeks) | nih.gov |

| Leghorn Hens | Body weights (30 & 46 weeks) | Increased | nih.gov |

| Leghorn Hens | Egg weight | Significantly heavier | nih.gov |

| Leghorn Hens | Egg number | Fewer | nih.gov |

| Turkeys | Increased weight gains | Observed | researchgate.net |

| Turkeys | Increased fat deposition | Observed | researchgate.net |

| Turkeys | Growth (16 weeks) | Improved | researchgate.net |

| Turkeys | Finish (16 weeks) | Favorable response | researchgate.net |

Influence on Specific Organ Systems in Experimental Animal Models (e.g., prostate in rats, mammary gland in mice)

Estrogenic compounds, including those structurally related to dienestrol diacetate, have been shown to influence specific organ systems in experimental animal models, such as the prostate in rats and the mammary gland in mice. Estrogens affect the growth, differentiation, and function of peripheral tissues of the reproductive system, which includes the mammary gland and uterus. nih.gov

Studies in rats have investigated the effects of hormone treatments on the prostate. While specific research on dienestrol diacetate's direct influence on the rat prostate was not prominently detailed, studies with related compounds like diethylstilbestrol (DES) provide context. DES has been shown to have antigonadotropic effects in animal models. iiab.me Research on genistein, another compound studied for its effects on the prostate in rat models, indicates that dietary interventions can influence the development of prostate adenocarcinomas. researchgate.net This suggests that compounds interacting with hormonal pathways can impact prostate health in rats.

In mice, the mammary gland is a known target for estrogenic effects. Studies with steroidal estrogens have shown the induction of mammary tumors in mice. nih.gov The proliferation of mammary glands is linked to hormonal changes. inchem.org While specific studies on dienestrol diacetate and the mammary gland in mice were not extensively detailed in the provided results, the known estrogenic activity of dienestrol diacetate suggests it would likely exert influence on mammary tissue in mice, similar to other estrogens. Research on other compounds with estrogenic activity, such as 8-prenylnaringenin, has also explored their effects on mammary cancer cells, highlighting the relevance of estrogenic compounds in mammary gland research. researchgate.net

Investigations into Hormonal Regulation and Endocrine Pathways in Animal Models

Dienestrol diacetate, as a synthetic estrogen, interacts with hormonal regulation and endocrine pathways in animal models. Estrogens, in general, act as agonists of the estrogen receptors (ERs), which are found in various tissues throughout the body, including reproductive organs, liver, pituitary gland, and hypothalamus. wikipedia.org Activation of these receptors mediates a wide range of effects. wikipedia.org

Estrogenic compounds can exert negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, suppressing the secretion of gonadotropins like FSH and LH from the pituitary gland. wikipedia.org This suppression can inhibit gonadal sex hormone production and influence fertility. wikipedia.org Studies with diethylstilbestrol, a related compound, have demonstrated such antigonadotropic effects in animal models. iiab.me

Researchers utilize synthetic estrogens like dienestrol diacetate to study the effects of estrogen on cellular processes and to understand hormonal regulation and its implications in various physiological processes. chemimpex.com Its ability to modulate gene expression makes it a tool for investigating hormonal pathways. chemimpex.com

Metabolism and Biotransformation Pathways in Non-Human Species (e.g., Glucuronidation in Rabbits)

The metabolism and biotransformation of dienestrol diacetate and its parent compound, dienestrol, have been investigated in non-human species. Inactivation of estrogens is primarily carried out in the liver. nih.gov Dienestrol, a metabolite of diethylstilbestrol and the parent compound of dienestrol diacetate, is known to undergo glucuronidation in rabbits, yielding dienestrol-beta-D-glucuronide. nih.gov Rabbits given oral doses of dienestrol have been shown to excrete dienestrol glucuronide in their urine. nih.gov

While specific biotransformation pathways for dienestrol diacetate itself were not extensively detailed, its nature as an ester of dienestrol suggests that it would likely be hydrolyzed to dienestrol in the body, which would then undergo further metabolic processes like glucuronidation. Studies on the metabolism of other steroid hormones highlight the importance of pathways like hydroxylation and conjugation (such as glucuronidation and sulfation) in their biotransformation in various species, including rodents and humans. inchem.org Significant differences in steroid metabolism can exist between different species. inchem.org

Interactions with Other Biochemical Pathways and Substances (e.g., Cesium Metabolism, Oxytetracycline (B609801) Potentiation)

Dienestrol diacetate has been investigated for its interactions with other biochemical pathways and substances in animal models. Studies have explored its influence on the metabolism of certain elements, such as cesium, in rats. Research indicated that dienestrol diacetate, along with parathyroid extract and cortisone, influenced the metabolism of cesium in rats. targetmol.com

Additionally, dienestrol diacetate has been studied for its potential to interact with and potentiate the effects of antibiotics like oxytetracycline in poultry. Research has examined the effects of dosage level and length of feeding dienestrol diacetate on the potentiation of oxytetracycline. targetmol.com This suggests that dienestrol diacetate can influence the efficacy or metabolic fate of other compounds administered concurrently in animal models.

Further research into the interactions of dienestrol diacetate with various biochemical pathways and substances in different non-human species would provide a more comprehensive understanding of its biological profile.

Advanced Analytical Methodologies for Dienestrol Diacetate Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods play a crucial role in separating dienestrol (B18971) diacetate from complex matrices and quantifying its presence. Different chromatographic approaches offer varying degrees of selectivity, sensitivity, and applicability depending on the research objective and sample type.

Gas-Liquid Chromatography (GLC) Applications

Gas-Liquid Chromatography (GLC) has been utilized for the analysis of dienestrol diacetate, particularly for its quantitative determination. A GLC method was developed for the determination of diethylstilbestrol (B1670540) (DES) in molasses-based liquid feed supplements, employing dienestrol diacetate as an internal standard. nih.govoup.comresearcher.life This method involved extracting the sample, acidifying it, extracting with chloroform, and subjecting it to a basic sodium acetate (B1210297) cleanup. nih.gov The bis-(trimethylsilyl) acetamide (B32628) derivative of DES was then prepared and determined by GLC. nih.gov Dienestrol diacetate was found to possess chromatographic properties similar to those of the bis-(trimethylsilyl) acetamide derivative of DES, suggesting its suitability as an internal standard in such analyses. oup.com This relationship also indicates the potential for applying GLC to determine dienestrol diacetate itself, using the BSA-DES derivative as an internal standard. oup.com The method demonstrated satisfactory accuracy and precision, with average recoveries around 100.6% and a coefficient of variation of 5% in analyzed samples. oup.com

GLC has also been explored for the simultaneous quantitative determination of the three geometrical isomers of dienestrol diacetate. This can be achieved using a stationary phase like 3% SE-30 on Gas-Chrom Z. researchgate.net This method allows for their determination even in the presence of related compounds such as indenestrol (B48675) diacetate and pinacolone (B1678379) 4,4′-bis(p-hydroxyphenyl)-3-hexanone diacetate. researchgate.net The GLC method is applicable for analyses in industrial contexts, including the analysis of residues and purity determination of pharmaceutical grade dienestrol and dienestrol diacetate. researchgate.net

High-Performance Liquid Chromatography (HPLC) Developments

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of dienestrol diacetate. HPLC methods have been developed for the analysis of dienestrol as a drug substance and in various dosage forms like cream, foam, and tablets. nih.gov These methods typically involve incorporating the drug or dosage form into a solvent mixture containing an internal standard, such as biphenyl (B1667301). nih.gov The mixture is then chromatographed using a reversed-phase medium with UV spectrophotometric detection, often at 254 nm. nih.gov HPLC methods offer advantages such as simplicity, speed, and sensitivity, enabling the direct analysis of single-dose quantities of dienestrol. nih.gov The chromatographic system's response has been shown to be linear over a concentration range relevant to labeled amounts of dienestrol. nih.gov

For the analysis of dienestrol diacetate specifically, reversed-phase (RP) HPLC methods with straightforward conditions have been developed. sielc.comsielc.com These methods commonly utilize a mobile phase composed of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid to ensure compatibility. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) facilitates faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com These liquid chromatography methods are adaptable for various purposes, including the isolation of impurities in preparative separations and pharmacokinetic studies. sielc.comsielc.com

Solid Phase Extraction and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The combination of Solid Phase Extraction (SPE) with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides a powerful and sensitive approach for the determination of dienestrol diacetate, particularly in complex matrices and at trace levels. This methodology is often employed for the simultaneous determination of multiple hormones, including dienestrol diacetate, in various samples. nih.gov

A rapid and accurate method based on SPE cartridge purification coupled with UPLC-MS/MS has been developed for determining estrogen residues, including dienestrol diacetate, in matrices such as bullfrogs. nih.gov This method involves sample extraction, followed by purification using SPE cartridges. nih.gov The optimized liquid chromatographic conditions often utilize a mobile phase system like 0.5 mmol/L ammonium (B1175870) fluoride (B91410) aqueous solution-acetonitrile, which can provide better sensitivity for estrogens compared to other systems. nih.gov Detection is typically performed using electrospray ionization (ESI) in positive or negative ion modes and multiple reaction monitoring (MRM) scanning. nih.gov

SPE coupled with UPLC-MS/MS has also been applied for the simultaneous determination of hormones illegally added to functional foods. ebi.ac.uk In such methods, analytes are extracted using solvents like acetic acid-acetonitrile, methanol, and acetone, and the extract is purified using a combined column before UPLC-MS/MS analysis with electrospray ionization in positive or negative-ion modes. ebi.ac.uk These methods have demonstrated good linearity, with correlation coefficients above 0.99, and low limits of detection and quantification. ebi.ac.uk Average recoveries in spiked samples have ranged from approximately 74.7% to 124.1%, with relative standard deviations between 2.4% and 15.0%. ebi.ac.uk

SPE coupled with LC-MS/MS has also been used for the trace analysis of dienestrol and other estrogens in environmental water samples. rsc.org This involves using SPE for sample enrichment followed by LC-MS for separation and detection. rsc.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide valuable information regarding the structure and identification of dienestrol diacetate.

Mass Spectrometry Techniques

Mass Spectrometry (MS) is a crucial tool for the identification and structural elucidation of dienestrol diacetate, often used in conjunction with chromatographic separation techniques like GC or LC. GC-MS can be used for the identification of various derivatives. researchgate.net LC-MS/MS is widely employed for the quantitative determination of dienestrol diacetate in complex samples, benefiting from its sensitivity and specificity. nih.govrsc.orgnih.gov Electrospray ionization (ESI) in both positive and negative ion modes is commonly used for the detection of estrogens, including dienestrol diacetate, in LC-MS/MS analyses. nih.govebi.ac.ukrsc.org Multiple Reaction Monitoring (MRM) scanning is frequently applied in tandem MS for targeted and sensitive detection. nih.govnih.gov

X-ray Diffraction Analysis

X-ray Diffraction (XRD) analysis is a technique used to determine the crystalline structure of compounds. While information specifically on the XRD analysis of dienestrol diacetate is limited in the provided context, XRD analysis has been used to confirm the absence of crystallinity in related pharmaceutical formulations containing estrogens. researchgate.net The configuration of dienestrol itself has been resolved by a detailed spectrochemical investigation, including single-crystal X-ray diffraction, which unambiguously assigned a symmetric structure with cis phenyl and methyl groups about each double bond. osti.gov This suggests that XRD techniques can be valuable for understanding the solid-state properties and isomeric forms of dienestrol derivatives like dienestrol diacetate.

Raman Spectroscopy

Raman spectroscopy is a valuable vibrational spectroscopic technique used for the identification and structural characterization of chemical compounds, including pharmaceuticals like dienestrol diacetate. The technique provides a unique spectral fingerprint based on the molecule's vibrational modes, offering insights into its chemical bonds and structure. researchgate.net

FT-Raman spectroscopy has been applied to dienestrol diacetate. nih.govspectrabase.com Spectral data for dienestrol diacetate obtained via FT-Raman spectroscopy is available, with the spectrum sourced from Forensic Spectral Research and the sample from Steraloids Inc. nih.govspectrabase.com This indicates the utility of Raman spectroscopy in providing reference spectra for identification and comparison purposes in research settings. The application of Raman spectroscopy, often in conjunction with other spectroscopic methods like infrared (IR) spectroscopy, can enhance the determination of molecular structure. researchgate.net

Sample Preparation and Derivatization Strategies for Analytical Purity and Research

Effective sample preparation and, in some cases, derivatization are critical steps in the analytical workflow for dienestrol diacetate to ensure accurate and sensitive analysis, particularly when assessing purity or studying the compound in complex samples. The specific strategies employed depend heavily on the analytical technique to be used and the matrix of the sample.

For gas chromatography (GC)-based methods, which are often used for purity analysis (e.g., GC purity >95% for dienestrol diacetate) tcichemicals.comtcichemicals.com, sample volatility and thermal stability are important considerations. Compounds like estrogens and their metabolites, which may have polar and non-volatile properties, often require derivatization to make them suitable for GC-MS analysis. acs.orgresearchgate.net Common derivatization approaches involve converting polar functional groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) ethers, by using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). researchgate.net While specific derivatization protocols for dienestrol diacetate for purity analysis by GC were not detailed in the search results, the general principle of derivatization for enhancing volatility and thermal stability for GC analysis of similar compounds is well-established. acs.orgresearchgate.net

In liquid chromatography (LC)-based methods, sample preparation often involves extraction and cleanup steps to isolate the analyte from the matrix and remove potential interferences. Derivatization can also be employed in LC-MS/MS to improve ionization efficiency and sensitivity, particularly by adding charged groups. nih.gov While a specific HPLC analysis method for dienestrol was found that used biphenyl as an internal standard and involved incorporation into a solvent mixture followed by reversed-phase chromatography and UV detection nih.gov, details regarding sample preparation or derivatization specifically for dienestrol diacetate in various research matrices were not extensively provided in the search results. However, the general principles of sample preparation for estrogens and their derivatives in biological or environmental matrices often involve techniques like liquid-liquid extraction or solid-phase extraction (SPE) to concentrate and purify the analytes before chromatographic analysis. acs.orgnih.gov

Application of Dienestrol Diacetate as an Internal Standard in Analytical Research

Dienestrol diacetate has found application as an internal standard in analytical research, particularly in chromatographic methods. An internal standard is a substance added to samples and calibration standards at a known concentration to compensate for variations in sample preparation, injection volume, and detector response, thereby improving the accuracy and precision of the analysis.

In a gas chromatographic method developed for the determination of diethylstilbestrol (DES) in feeds, dienestrol diacetate was successfully employed as an internal standard. oup.comresearcher.lifeoup.com The method involved extracting the feed sample, performing a modified alkaline cleanup, and then preparing the bis-(trimethylsilyl)acetamide derivative of DES for GC analysis. oup.comresearcher.lifeoup.com Dienestrol diacetate was included in this method due to its similar chromatographic properties to the derivatized DES. oup.com The concentrations of DES were determined by comparing the peak height ratios of derivatized DES to dienestrol diacetate. oup.com This application highlights the suitability of dienestrol diacetate as an internal standard for the quantitative analysis of structurally related compounds by GC, provided it does not interfere with the analyte peaks and exhibits similar behavior throughout the analytical procedure. oup.com

Structure Activity Relationship Sar and Computational Modeling of Dienestrol Diacetate

Elucidation of Structural Determinants for Estrogenic Activity

Dienestrol (B18971) diacetate functions as an estrogen receptor agonist. thermofisher.comncats.io Its estrogenic activity stems from its ability to bind to and activate estrogen receptors (ERs), primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). ncats.iomdpi.com The core structure of Dienestrol diacetate, with its two phenyl rings connected by a hexadiene chain and acetoxy groups attached to the phenyl rings, is essential for this interaction. ontosight.ai The spatial arrangement of the two phenyl rings and the nature of the substituents on these rings are key determinants of binding affinity and the resulting biological response. Dienestrol itself, the parent compound of Dienestrol diacetate, is also a synthetic non-steroidal estrogen and an estrogen receptor agonist. thermofisher.comnih.gov Studies on estrogenic compounds, including stilbenes like Dienestrol diacetate and its related compounds, have investigated their estrogenic activities. ontosight.ai The interaction with estrogen receptors is a complex process involving conformational changes in the receptor upon ligand binding. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) modeling are computational techniques used to build predictive models correlating chemical structure with biological activity or physicochemical properties. researchgate.netopen.ac.uk These methods aim to identify the molecular descriptors that are statistically related to a specific activity, such as estrogen receptor binding affinity or transcriptional activity. open.ac.uk While specific QSAR/QSPR studies focusing solely on Dienestrol diacetate were not prominently found, these methodologies are widely applied to estrogenic compounds to predict their activity based on their molecular structure. researchgate.netopen.ac.uk Machine learning techniques, such as random forests and partial least squares, are employed in building QSAR/QSPR models. researchgate.net These models can be valuable in predicting the (bio)activity profiles of chemicals and characterizing the effects of endocrine disrupters, including those mediated by the estrogen receptor. open.ac.uk The models can achieve good accuracy in predicting binding and transcriptional activity. open.ac.uk

Computational Approaches in Ligand-Receptor Docking and Interaction Prediction

Application of Virtual Screening (VS) and High Content Screening (HCS) in Dienestrol Diacetate Research

Virtual Screening (VS) and High Content Screening (HCS) are high-throughput techniques used in drug discovery and chemical biology to identify potential bioactive compounds from large libraries. Virtual screening involves using computational methods to search chemical databases for compounds likely to bind to a target receptor based on structural similarity or predicted binding affinity. mdpi.comopen.ac.uknih.gov Dienestrol diacetate, as an estrogenic compound, could be relevant in virtual screening efforts aimed at identifying estrogen receptor ligands. Virtual screening procedures can incorporate tools that compare molecules based on shape, polarity, and other relevant properties. nih.gov These methods can help prioritize chemicals for experimental testing, saving time and resources. nih.gov High Content Screening (HCS), on the other hand, is an experimental approach that uses automated microscopy and image analysis to extract multiparametric data from cells or organisms, allowing for the assessment of the effects of compounds on various biological processes simultaneously. While the search results did not provide specific examples of HCS applied directly to Dienestrol diacetate research, HCS is a powerful tool in screening for compounds that modulate cellular pathways, including those influenced by estrogen receptor activation. The combination of computational approaches like virtual screening and experimental methods like HCS can accelerate the identification and characterization of compounds with desired biological activities. Databases play a significant role in various computational techniques, including virtual screening and molecular modeling. researchgate.net

Comparative Research of Dienestrol Diacetate with Other Estrogenic Compounds

Comparative Analysis of Estrogen Receptor Binding Affinities with Steroidal and Non-Steroidal Estrogens

The estrogen receptor (ER) is the primary target for estrogenic compounds, mediating their diverse effects. Dienestrol (B18971), the active form of dienestrol diacetate, exhibits high binding affinity for both estrogen receptor subtypes, ERα and ERβ. Studies have shown that dienestrol's binding affinity for ERα is approximately two times greater than that of estradiol (B170435). taylorandfrancis.com Furthermore, dienestrol has been reported to have a particularly high affinity for ERβ, with an affinity approximately 404% of that of estradiol. wikipedia.org

Comparative studies evaluating the relative binding affinities (RBAs) of various estrogenic substances for ERα and ERβ have provided further context. In one study using rat ER subtypes, the order of RBA for ERα was found to be diethylstilbestrol (B1670540) > hexestrol (B1673224) > dienestrol > 4-OH-tamoxifen > 17 beta-estradiol, among others. nih.gov For ERβ, the order was dienestrol > 4-OH-tamoxifen > diethylstilbestrol > hexestrol > coumestrol, ICI-164384 > 17 beta-estradiol, among others. nih.gov These findings suggest that dienestrol possesses a higher relative binding affinity for ERβ compared to ERα and demonstrates higher affinity than estradiol for both receptor subtypes, although its affinity for ERα may be lower than that of diethylstilbestrol. nih.gov

It is important to note that while Dienestrol refers to the E,E isomer, some literature may discuss Z,Z-dienestrol, which can be a metabolite of diethylstilbestrol. nih.govwikipedia.org One study examining ER binding in mouse uterine cytosol reported relative binding affinities where DES had an RBA of 286 and Z,Z-dienestrol had an RBA of 0.3, relative to estradiol as 100. nih.gov This highlights potential differences in binding affinity between isomers and underscores the importance of considering the specific form of the compound being studied. However, the higher affinities reported for dienestrol (likely the E,E isomer) relative to estradiol for both ERα and ERβ are consistently observed in studies focusing on the active compound. taylorandfrancis.comwikipedia.orgnih.gov

The differential binding affinities for ERα and ERβ observed for dienestrol compared to other estrogens like estradiol and DES suggest that it may elicit distinct tissue-specific responses, given the varying distribution of these receptor subtypes in different tissues. nih.govoup.com

| Compound | Relative Binding Affinity (RBA) ERα (vs. Estradiol=100) | Relative Binding Affinity (RBA) ERβ (vs. Estradiol=100) |

| Estradiol | 100 | 100 |

| Dienestrol | ~200 taylorandfrancis.com | ~404 wikipedia.org |

| Diethylstilbestrol | >100 (e.g., 286 nih.gov, 468 wikipedia.org) | >100 (e.g., 295 wikipedia.org) |

| Z,Z-Dienestrol | 0.3 (mouse uterine cytosol) nih.gov | Not specified in this source |

Note: RBA values can vary depending on the source of the estrogen receptor (species, tissue) and the specific assay conditions.

Differential Biological Responses in In Vitro and Animal Models

Comparative studies in biological models have revealed differential responses to dienestrol diacetate and its active form, dienestrol, when compared to other estrogens. In animal models, research on broiler chickens indicated that supplementation with dienestrol diacetate could increase body weights and abdominal fat deposits, although other studies found no significant differences in weight gains compared to controls. researchgate.netresearchgate.net These seemingly contradictory results may be attributed to variations in study design, dosage, duration of treatment, or genetic factors of the animals.

In the immature mouse uterine weight bioassay, a classical method for assessing estrogenic potency in vivo, dienestrol demonstrated estrogenic activity. pnas.org In this assay, the order of estrogenicity for several compounds was DES > α-dienestrol (dienestrol) > DES-epoxide > indanyl-DES > dihydroxy DES > β-dienestrol > DES-phenanthrene. pnas.org This ranking correlated with the competitive equilibrium binding affinities observed in mouse uterine cytosol, suggesting that the in vivo estrogenic potency is related to the affinity for the estrogen receptor. pnas.org

In vitro investigations have also explored the biological activity of dienestrol. Studies using COS-1 cells transfected with an estrogen-responsive reporter construct demonstrated that dienestrol (referred to as Z,Z-dienestrol in this context, despite its low binding affinity reported in the same paper) was capable of inducing chloramphenicol (B1208) acetyltransferase (CAT) activity, indicating its ability to transactivate estrogen-responsive genes through the estrogen receptor. nih.gov This induction was suppressed by an antiestrogen, confirming its ER-mediated nature. nih.gov

The differential biological responses observed in these models underscore that while dienestrol shares the general mechanism of action with other estrogens via ER binding, the magnitude and specific nature of its effects can differ, potentially due to variations in receptor subtype binding preferences, downstream signaling pathways, or metabolic profiles.

Comparative Metabolic Fates and Biotransformation Profiles

Dienestrol diacetate functions as a prodrug, undergoing hydrolysis to release the active compound, dienestrol. The metabolic fate of dienestrol itself involves various biotransformation pathways, primarily occurring in the liver. drugbank.com

Comparative studies on the metabolism of related stilbene (B7821643) estrogens, such as diethylstilbestrol (DES), provide insights into potential biotransformation routes for dienestrol. DES is known to undergo oxidative metabolism in vivo and in vitro, leading to the formation of several metabolites, including (Z,Z)-dienestrol. nih.govwikipedia.org This suggests that dienestrol (likely the E,E isomer) can be a product of DES metabolism and may also be subject to further metabolic transformations, including isomerization to the Z,Z form or other oxidative or conjugative reactions.

While specific detailed comparative data on the complete metabolic profiles and rates of biotransformation of dienestrol diacetate or dienestrol compared directly to a wide range of other steroidal and non-steroidal estrogens is limited in the provided search results, the general understanding of estrogen metabolism involves hepatic enzymes, including cytochrome P450 enzymes and conjugating enzymes (e.g., glucuronosyltransferases). wikipedia.org The diacetate ester form of dienestrol would necessitate an initial deacetylation step, likely mediated by esterases, before dienestrol enters the metabolic pathways common to phenolic estrogens. Differences in the rates of deacetylation and subsequent metabolism of dienestrol could contribute to variations in its pharmacokinetic profile and biological activity compared to parent estrogens or other esterified forms.

Influence on Endocrine Axes in Comparison to Other Estrogens

Estrogens, including dienestrol, exert significant influence on the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis. A primary effect of estrogens is the suppression of follicle-stimulating hormone (FSH) secretion from the anterior pituitary through negative feedback mechanisms. drugbank.com This suppression, along with the influence on luteinizing hormone (LH), plays a crucial role in regulating gonadal function. The combination of an estrogen with a progestin is known to suppress the entire hypothalamic-pituitary system, leading to a decrease in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. drugbank.com Dienestrol, as an estrogen receptor agonist, is expected to exert similar negative feedback effects on gonadotropin release.

While direct comparative studies specifically detailing the influence of dienestrol diacetate or dienestrol on the endocrine axes compared to a broad panel of other estrogens are not extensively detailed in the provided search results, research on related compounds like diethylstilbestrol offers some comparative context. For instance, studies comparing DES and estradiol in rats have shown differential effects on pituitary and plasma prolactin levels. nih.gov DES induced a significant increase in pituitary prolactin and an exponential rise in plasma levels, with a notable difference between bioassay and immunoassay measurements. nih.gov Estradiol produced a similar pattern of increase in prolactin, but without the discrepancy between assay methods. nih.gov These findings suggest that even closely related synthetic estrogens can have distinct impacts on specific components of the endocrine axis, such as prolactin secretion.

Future Trajectories and Emerging Research Paradigms

Advancements in Synthetic Methodologies for Novel Dienestrol (B18971) Diacetate Analogues

Future research in the realm of dienestrol diacetate is likely to focus on developing advanced synthetic methodologies to create novel analogues. This involves exploring new chemical routes and techniques to modify the core structure of dienestrol diacetate (C22H22O4). The aim of synthesizing analogues is to potentially alter their pharmacological properties, such as receptor binding affinity, metabolic stability, or tissue selectivity. While specific recent advancements in dienestrol diacetate analogue synthesis are not extensively detailed in the provided search results, the broader field of synthetic estrogen research and medicinal chemistry is continuously evolving. Techniques like structure-based drug design and combinatorial chemistry, often coupled with computational modeling, are increasingly employed to design and synthesize compounds with desired characteristics. The synthesis of dienestrol itself, a related compound, has been described through processes involving the reduction of 4-hydroxypropiophenone and subsequent reactions chemicalbook.com. Dienestrol diacetate is an ester of dienestrol wikipedia.org. Advancements in esterification and other modification techniques could lead to the creation of novel dienestrol diacetate derivatives with tailored properties.

Deeper Exploration of Non-Genomic Estrogen Receptor Actions

Estrogen receptors (ERs), including ERα and ERβ, mediate the effects of estrogens through both classical genomic pathways involving gene transcription and non-genomic pathways initiated at the cell membrane drugbank.comwikidoc.org. While the genomic actions are well-established, the rapid, non-genomic actions are less completely understood nih.gov. Future research on dienestrol diacetate is expected to involve a deeper exploration of its non-genomic interactions with ERs. These non-genomic effects can involve rapid signaling cascades, such as the activation of kinase pathways like MAPK/ERK and PI3K/AKT, which can subsequently influence nuclear transcription wikidoc.orgnih.gov. Dienestrol is known to be an estrogen receptor agonist drugbank.comnih.govtargetmol.com. Studies utilizing techniques that can specifically investigate membrane-initiated signaling events, such as those involving G protein-coupled estrogen receptor (GPER) or other membrane-associated ERs, will be crucial in elucidating the full spectrum of dienestrol diacetate's cellular actions. Understanding these rapid, non-genomic pathways could reveal new insights into the compound's biological footprint and potential therapeutic applications.

Integration of Omics Technologies in Understanding Dienestrol Diacetate's Biological Footprint

The application of omics technologies, including genomics, proteomics, and metabolomics, is becoming increasingly prevalent in understanding the biological effects of compounds. Future research on dienestrol diacetate is likely to integrate these technologies to gain a comprehensive understanding of its biological footprint.

Genomics: Studying changes in gene expression patterns in response to dienestrol diacetate exposure can identify affected signaling pathways and biological processes. Techniques like microarray analysis and RNA sequencing can reveal the transcriptional landscape modulated by the compound nih.gov.

Proteomics: Analyzing the complete set of proteins expressed in cells or tissues treated with dienestrol diacetate can provide insights into protein synthesis, modification, and degradation, offering a clearer picture of the functional consequences of exposure nih.govmdpi.comscience.gov.

Metabolomics: Examining the metabolic profile can identify changes in small molecule metabolites, reflecting the downstream effects of dienestrol diacetate on cellular metabolism nih.govmdpi.com.

Integrating data from these different omics layers can provide a systems-level understanding of how dienestrol diacetate interacts with biological systems, potentially revealing novel targets or pathways influenced by the compound.

Development of Advanced In Vitro Models for Mechanistic Studies

Traditional two-dimensional (2D) cell cultures have been instrumental in biological research, but advanced in vitro models, such as 3D cell cultures and organoids, offer more physiologically relevant systems for studying compound mechanisms nih.govscirp.orgfrontiersin.orgresearchgate.net. Future research on dienestrol diacetate is anticipated to utilize these advanced models to conduct more accurate and predictive mechanistic studies.

3D Cell Cultures: Spheroids and other 3D aggregates of cells can better recapitulate the in vivo tissue architecture and cell-cell interactions compared to 2D monolayers scirp.orgfrontiersin.orgresearchgate.net.

Organoids: These self-assembling 3D structures derived from stem cells or primary tissues can mimic the complexity and function of specific organs nih.govfrontiersin.orgresearchgate.net.

Using ER-positive organoid models, for instance, could provide a more relevant platform to study dienestrol diacetate's effects on hormone-responsive tissues, including its influence on cellular proliferation, differentiation, and signaling pathways in a context that more closely resembles the in vivo environment researchgate.net. These models can also be valuable for investigating drug resistance mechanisms scirp.orgresearchgate.net.

Computational and AI-Driven Approaches in Dienestrol Diacetate Research

Virtual Screening: Computational techniques can be used to screen large libraries of compounds to identify potential dienestrol diacetate analogues with desired binding affinities or other properties nih.govresearchgate.net.

Molecular Dynamics Simulations: These simulations can model the interaction of dienestrol diacetate with ERs at an atomic level, providing insights into binding poses, conformational changes, and the dynamics of receptor activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structures of dienestrol diacetate and its analogues with their biological activities, enabling the prediction of activity for new compounds.

AI in Target Identification and Mechanism Elucidation: AI algorithms can analyze complex biological data, including omics data, to identify potential new targets of dienestrol diacetate or to elucidate the intricate signaling networks it influences mdpi.comnih.gov. AI can also assist in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, although toxicity information is excluded from the scope of this article mdpi.comnih.gov.

Q & A

Q. What are the optimal methodologies for synthesizing and characterizing dienestrol diacetate in laboratory settings?

Dienestrol diacetate (CAS 84-19-5) is synthesized by acetylation of dienestrol, a synthetic non-steroidal estrogen first developed in the 1930s . Key steps include:

- Synthesis : React dienestrol with acetic anhydride under controlled pH and temperature to achieve diacetate ester formation.

- Characterization : Use HPLC coupled with mass spectrometry (HPLC-MS) to confirm molecular weight (350.4077 g/mol) and purity . Nuclear magnetic resonance (NMR) can validate structural integrity, focusing on acetyl group signals (δ ~2.0–2.3 ppm).

- Quality Control : Follow USP-NF standards for pharmacopeial-grade synthesis, ensuring absence of unreacted dienestrol or byproducts .

Q. How can researchers assess the estrogenic activity of dienestrol diacetate in vitro?

Estrogenic activity is typically evaluated via receptor binding assays and transcriptional activation studies:

- Receptor Binding : Use competitive binding assays with human estrogen receptors (ESR1/ESR2) labeled with tritiated estradiol. Measure displacement efficiency (IC₅₀) compared to reference estrogens like estradiol .

- Transcriptional Activation : Employ luciferase reporter assays in ER-positive cell lines (e.g., MCF-7) to quantify dose-dependent activation of estrogen response elements (EREs) .

Q. What analytical techniques are recommended for detecting dienestrol diacetate in environmental matrices?

Non-target screening (NTS) using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is critical for environmental detection:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for water samples; QuEChERS for soil/sediment .

- Detection : Monitor exact mass (m/z 350.1095) and fragment ions (e.g., m/z 266.3343 for dienestrol core) .

- Quantification : Use isotope-labeled internal standards (e.g., deuterated dienestrol diacetate) to correct matrix effects .

Advanced Research Questions

Q. How do structural modifications of dienestrol diacetate influence its environmental persistence and estrogenic potency?

- Persistence : The acetyl groups in dienestrol diacetate reduce polarity compared to dienestrol, increasing adsorption to organic matter in soil. However, hydrolysis in aqueous environments regenerates dienestrol, enhancing bioavailability .

- Potency : Acetylation reduces immediate receptor binding affinity but prolongs half-life in vivo due to slower metabolic clearance. Comparative studies with ethinyl estradiol show 10–100x lower potency in transcriptional assays .

Q. What experimental designs are effective for resolving contradictory data on dienestrol diacetate’s metabolic effects?

A 1975 study found no significant impact on liver composition in pullets, conflicting with hypotheses about estrogenic modulation of lipid metabolism . To address contradictions:

- Factorial Design : Use multi-variable models (e.g., strain, diet, dosage) to isolate confounding factors. For example, strain-specific responses were observed in methionine-thiouracil interactions .

- Omics Integration : Combine metabolomics (lipid profiling) and transcriptomics (ER pathway analysis) to identify off-target effects or compensatory mechanisms .

Q. How can non-target screening (NTS) improve detection of dienestrol diacetate degradation products in complex ecosystems?

NTS workflows prioritize unknown identification through:

- Data-Dependent Acquisition (DDA) : Fragment unknown peaks matching dienestrol’s core structure (C18H20O2) .

- Bioinformatic Tools : Use in silico libraries (e.g., EPA CompTox) to predict metabolites, such as dienestrol monoacetate or hydroxylated derivatives .

- Ecotoxicity Testing : Link identified metabolites to estrogenic activity using in vitro bioassays (e.g., YES assay) .

Q. What are the challenges in modeling dienestrol diacetate’s pharmacokinetics across species?

- Interspecies Variability : Rodents exhibit faster glucuronidation of dienestrol diacetate than avian models, necessitating allometric scaling for extrapolation .

- Subcutaneous Implants : Use matrix-driven delivery systems (e.g., IRA’s NE-191 formulation) to mimic sustained release in vivo, but validate diffusion rates via LC-MS .

Methodological Notes

- Avoiding Artifacts : Hydrolysis of dienestrol diacetate during sample preparation can overestimate free dienestrol levels. Stabilize samples with protease inhibitors and low-temperature storage .

- Ethical Compliance : Adhere to USP-NF and institutional guidelines for estrogen handling, given its endocrine-disrupting potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.